molecular formula C16H20N2O5S B3073255 1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid CAS No. 1017421-62-3

1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid

Cat. No.: B3073255
CAS No.: 1017421-62-3
M. Wt: 352.4 g/mol
InChI Key: XOTGHLFNKRAWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid is a piperidine-based compound featuring a sulfonyl group linked to a phenyl ring substituted with a 2-oxopyrrolidin moiety. The compound has a calculated molecular weight of 352.41 g/mol and is associated with applications in pharmaceuticals and agrochemicals, as indicated by its classification under piperidine derivatives used in fine chemical synthesis .

Its structural uniqueness lies in the combination of a piperidine-carboxylic acid backbone, a sulfonyl linker, and a 2-oxopyrrolidin-substituted phenyl group, which may confer specific binding or pharmacokinetic properties.

Properties

IUPAC Name

1-[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c19-15-4-2-10-18(15)13-5-7-14(8-6-13)24(22,23)17-9-1-3-12(11-17)16(20)21/h5-8,12H,1-4,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTGHLFNKRAWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is C16H20N2O5SC_{16}H_{20}N_{2}O_{5}S with a molecular weight of 352.41 g/mol. The compound features a piperidine ring, a sulfonyl group, and a pyrrolidinyl moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H20N2O5S
Molecular Weight352.41 g/mol
CAS Number1017421-62-3
Purity97%

Antibacterial Activity

Research indicates that compounds with similar structures exhibit antibacterial properties. For instance, sulfonamide derivatives have shown moderate to strong activity against various bacterial strains. In studies evaluating related compounds, significant inhibition was observed against Salmonella typhi and Bacillus subtilis, suggesting that the sulfonyl group may enhance antibacterial efficacy .

Enzyme Inhibition

This compound may also function as an enzyme inhibitor. Studies on related piperidine derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urea cycle disorders .

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
Compound AAcetylcholinesterase2.14 ± 0.003
Compound BUrease1.13 ± 0.003

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar compounds have been shown to inhibit mitochondrial function and ATP production in cancer cells, leading to cell death. For example, a related compound demonstrated an IC50 of 0.58 µM against pancreatic cancer cell lines . This highlights the importance of further exploring the anticancer properties of this compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the sulfonamide group can significantly impact potency and selectivity against biological targets.

Case Study: SAR Analysis

In a study involving sulfonamide derivatives, variations in substituents on the phenyl ring were found to influence both antibacterial and enzyme inhibitory activities. For instance, increasing electron-withdrawing groups enhanced AChE inhibition, while steric factors affected binding affinity .

Future Directions and Conclusion

The biological activity of this compound presents promising avenues for research in drug development. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile.
  • Mechanistic Studies : To elucidate the pathways through which this compound exerts its effects.
  • Optimization : Further modification of the compound structure to enhance efficacy and reduce toxicity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid Not provided C₁₆H₂₀N₂O₅S* 352.41* 2-Oxopyrrolidin-phenyl sulfonyl High polarity due to carboxylic acid and lactam groups; potential for hydrogen bonding
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid 461456-17-7 C₁₄H₁₇NO₆S 327.35 Benzodioxin sulfonyl Increased hydrogen bond acceptors (7 vs. 5); benzodioxin enhances aromaticity and solubility
1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid 1005611-34-6 C₁₂H₁₉N₃O₄S 301.37 Pyrazole sulfonyl Higher lipophilicity due to methyl/ethyl groups; reduced molecular weight may improve bioavailability
1-[(4-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid Not provided C₁₃H₁₆N₂O₅S* 320.34* Nitrophenyl sulfonyl Electron-withdrawing nitro group increases reactivity; potential metabolic instability
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Boc-protected, phenyl-substituted Steric hindrance from Boc group; stereochemistry (3S,4R) may influence target binding

*Inferred from systematic name.

Functional Group Analysis and Implications

  • The sulfonyl group acts as a linker, contributing to stability and modulating electronic effects .
  • Benzodioxin Derivative : The benzodioxin ring replaces the phenyl-lactam group, increasing oxygen content and polarity. This may improve aqueous solubility but reduce membrane permeability compared to the target compound .
  • Pyrazole Derivative : The pyrazole ring’s aromaticity and methyl/ethyl substituents enhance lipophilicity, favoring blood-brain barrier penetration. However, this may also increase off-target binding risks .
  • Boc-Protected Derivative : The tert-butoxycarbonyl (Boc) group provides steric protection for the piperidine nitrogen, improving stability during synthesis but requiring deprotection for biological activity .

Pharmacokinetic and Application Considerations

  • Target Compound : Discontinued status limits practical use, but its balanced polarity and hydrogen-bonding profile suggest suitability for central nervous system (CNS) or enzyme-targeted applications.
  • Benzodioxin Analog : Higher polarity (7 H-bond acceptors) may favor renal excretion, reducing half-life. Suitable for hydrophilic target environments .
  • Pyrazole Analog : Lower molecular weight (301.37 g/mol) aligns with Lipinski’s rule of five, suggesting better oral bioavailability. Ideal for preclinical drug development .
  • Nitrophenyl Analog : Reactivity may necessitate structural optimization to avoid toxicity, but nitro groups are common in prodrug designs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid?

  • Methodological Answer : Key synthetic strategies include:

  • Condensation reactions : Use sulfonyl chloride intermediates to react with piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane) .
  • Esterification : Catalytic sulfuric acid can facilitate ester formation, as seen in analogous pyrrolidinone syntheses .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) ensures separation of sulfonylated products .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹, carboxylic acid O-H at 2500–3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ion matching theoretical mass ± 0.5 Da) .
  • NMR : ¹H NMR (DMSO-d6) resolves piperidine protons (δ 1.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm); ¹³C NMR verifies carbonyl carbons (δ 165–175 ppm) .

Q. How do physicochemical properties (e.g., pKa, logD) influence experimental design?

  • Methodological Answer :

  • pKa (3.79) : Determines ionization state at physiological pH; use buffer systems (pH 5.5–7.4) to maintain solubility .
  • logD (-1.92 to -3.47) : Guides solvent selection for partitioning experiments (e.g., octanol-water systems) and predicts membrane permeability .

Advanced Research Questions

Q. How can reaction yields be optimized using statistical experimental design?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst concentration). For example, a 2³ factorial design (3 variables, 8 runs) identifies interactions between reagents .
  • Response Surface Methodology (RSM) : Optimize parameters like reaction time (e.g., 12–48 hrs) and solvent polarity (dielectric constant ε = 4–20) to maximize yield .

Q. What computational methods predict the compound's interactions with biological targets?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model binding affinities (e.g., B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns trajectories in GROMACS) to assess stability of hydrogen bonds with catalytic residues .

Q. How is biological activity assessed in vitro?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test IC₅₀ values (e.g., 10 μM–1 mM range) using fluorogenic substrates (e.g., AMC-labeled peptides) .
  • Cell Viability Assays : Use MTT/WST-1 protocols (24–72 hr exposure, 450 nm absorbance) in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How should conflicting data (e.g., solubility vs. logD predictions) be resolved?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA to compare experimental solubility (e.g., shake-flask method) with computational predictions (e.g., ACD/Labs). Outliers may indicate unaccounted polymorphic forms .
  • Experimental Validation : Use differential scanning calorimetry (DSC) to detect crystalline/amorphous phase transitions affecting solubility .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (≥8 mil thickness), safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods (≥100 fpm face velocity) during synthesis to mitigate inhalation risks .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate (1:10 w/w ratio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.